molecular formula C10H5BrF3NO2 B1410836 2-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid CAS No. 1807024-46-9

2-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid

Cat. No.: B1410836
CAS No.: 1807024-46-9
M. Wt: 308.05 g/mol
InChI Key: SLDZJYYRVNMIMV-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid is a complex organic compound characterized by the presence of bromine, cyano, and trifluoromethyl groups attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactionsThe final step involves the formation of the acetic acid moiety through carboxylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce derivatives with different functional groups .

Scientific Research Applications

2-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups such as cyano and trifluoromethyl enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and exert specific effects, making it a valuable compound for studying molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylacetic acid
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2,4,5-Trifluorophenylacetic acid

Uniqueness

Compared to similar compounds, 2-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid is unique due to the combination of bromine, cyano, and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

2-[2-bromo-4-cyano-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c11-8-2-6(4-15)7(10(12,13)14)1-5(8)3-9(16)17/h1-2H,3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDZJYYRVNMIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)C#N)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid
Reactant of Route 2
2-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid
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2-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid
Reactant of Route 4
2-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid
Reactant of Route 5
2-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid

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